Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate
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Overview
Description
Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[222]octan-1-yl)acetate is a complex organic compound featuring a bicyclo[222]octane core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate typically involves a multi-step process. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process involves a tandem reaction that allows for the rapid formation of the bicyclo[2.2.2]octane core with high enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium azide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate involves its interaction with specific molecular targets. The bicyclo[2.2.2]octane core can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share the bicyclo[2.2.2]octane core and have similar structural properties.
Platencin: A natural product with a bicyclo[2.2.2]octane core, known for its antibacterial activity.
Uniqueness
Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate is unique due to the presence of the tert-butoxycarbonyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate, also known by its IUPAC name, is a bicyclic compound with significant implications in medicinal chemistry and organic synthesis. Its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, enhances its stability and solubility, making it a valuable intermediate for various pharmaceutical applications. The molecular formula is C16H27NO4, with a molecular weight of approximately 297.4 g/mol .
The biological activity of this compound primarily stems from its role as a building block in the synthesis of bioactive compounds. The Boc group allows for selective deprotection under mild conditions, facilitating further chemical transformations that can lead to compounds with specific biological activities . While specific biological targets or mechanisms for this compound have not been extensively documented, its structural characteristics suggest potential interactions with various biological pathways.
Applications in Medicinal Chemistry
This compound serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of peptide-based drugs and other complex organic molecules . The ability to modify the amino group post-deprotection allows for the introduction of various functional groups that can enhance biological activity.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Key Features |
---|---|---|
Methyl 4-amino-bicyclo[2.2.2]octane-1-carboxylate | Bicyclic Amine | Lacks Boc protection; may exhibit different reactivity |
4-(Aminomethyl)-bicyclo[2.2.2]octane | Bicyclic Amine | Different functional groups; potential for varied biological activity |
4-(tert-Butoxycarbonyl)aminobicyclo[3.3.1]nonan-9-one | Bicyclic Ketone | Similar Boc protection; different bicyclic framework |
These compounds illustrate variations in functional groups and structural frameworks that may influence their reactivity and biological properties, highlighting the uniqueness of this compound within this class .
Synthesis and Characterization
Research has shown that the synthesis of this compound involves multiple steps including the formation of the bicyclic core through methods such as Diels-Alder reactions . The introduction of the Boc group is typically achieved through reaction with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.
Biological Screening
In studies focused on related bicyclic compounds, it has been observed that modifications to the amino functionality can significantly alter biological activity . For instance, compounds derived from similar bicyclic frameworks have been screened for their effects on enzyme activities and receptor binding affinities, suggesting that this compound could be explored further for its potential pharmacological properties.
Properties
Molecular Formula |
C16H27NO4 |
---|---|
Molecular Weight |
297.39 g/mol |
IUPAC Name |
methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[2.2.2]octanyl]acetate |
InChI |
InChI=1S/C16H27NO4/c1-14(2,3)21-13(19)17-16-8-5-15(6-9-16,7-10-16)11-12(18)20-4/h5-11H2,1-4H3,(H,17,19) |
InChI Key |
NVXHINMNNKUZKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)CC(=O)OC |
Origin of Product |
United States |
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